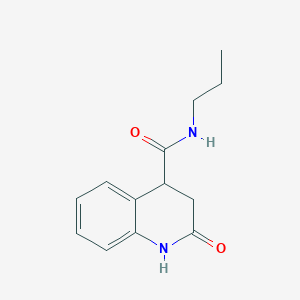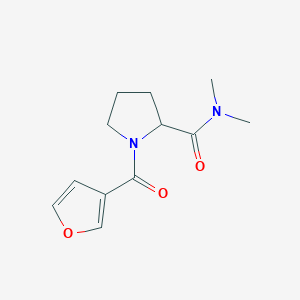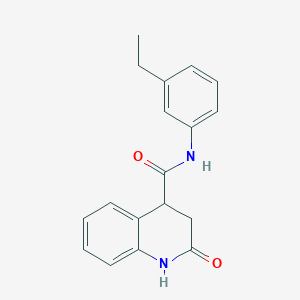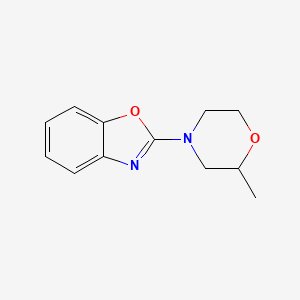
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMMP has been found to have various applications in the field of biochemistry, pharmacology, and medicinal chemistry due to its unique chemical properties.
作用机制
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide exerts its inhibitory effects on enzymes and receptors through its interaction with the active site of the target molecule. It forms a covalent bond with the nucleophilic residue of the enzyme or receptor, leading to the inhibition of its activity. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been found to have a higher affinity for acetylcholinesterase and nicotinic acetylcholine receptors than other inhibitors such as organophosphates and carbamates.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to cause a decrease in the level of acetylcholine in the brain, leading to a disruption in the normal functioning of the central nervous system. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has also been found to cause muscle weakness, respiratory distress, and convulsions in animals.
实验室实验的优点和局限性
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has several advantages as a research tool. It is a potent inhibitor of enzymes and receptors, making it useful for studying the role of these molecules in various physiological processes. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments. However, N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has some limitations as well. It is highly toxic and can cause serious health hazards if not handled properly. Moreover, its inhibitory effects are irreversible, making it difficult to study the recovery of enzyme or receptor activity after exposure to N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide.
未来方向
There are several future directions in which research on N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide can be pursued. One area of interest is the development of N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide-based drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been found to have neuroprotective effects in animal models of these diseases, making it a promising candidate for drug development. Another area of interest is the development of new inhibitors that can overcome the limitations of N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide, such as its irreversible inhibition of enzymes and receptors. Finally, research can be conducted to explore the potential of N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide as a tool for studying the structure and function of enzymes and receptors.
合成方法
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-methylbutyryl chloride with N,N-dimethylpropane-1,3-diamine followed by the reaction with oxalyl chloride. The final product is obtained after purification by recrystallization.
科学研究应用
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes and receptors. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter in the central nervous system. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has also been shown to have inhibitory effects on the activity of nicotinic acetylcholine receptors, GABA receptors, and voltage-gated sodium channels.
属性
IUPAC Name |
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-5-9(2)11(15)14-8-6-7-10(14)12(16)13(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKBBUIPNNDZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
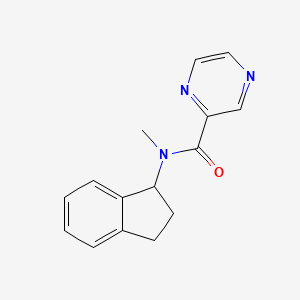
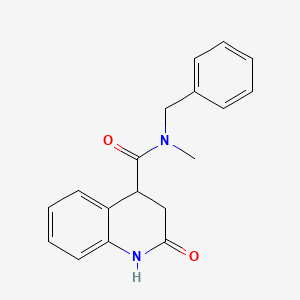

![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
